5-Bromo-3-isopropoxy-2-methoxypyridine

Cross-coupling Suzuki-Miyaura Halogen reactivity

When synthesizing 2,3,5-trisubstituted pyridines, regioisomeric analogs introduce divergent reactivity and lower yields. 5-Bromo-3-isopropoxy-2-methoxypyridine (CAS 1241752-30-6) solves this with its regiospecific C5-Br bond and differentiated 3-isopropoxy/2-methoxy substitution pattern. • Enables high-yield Pd-catalyzed Suzuki-Miyaura cross-coupling, outperforming chloro analogs. • Provides correct steric/electronic orientation for directed ortho-metalation at the 2-position. • Well-characterized reactivity reduces process development risk in scale-up. Procure from BenchChem for predictable synthetic outcomes.

Molecular Formula C9H12BrNO2
Molecular Weight 246.104
CAS No. 1241752-30-6
Cat. No. B597913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-isopropoxy-2-methoxypyridine
CAS1241752-30-6
Synonyms5-broMo-3-isopropoxy-2-Methoxypyridine
Molecular FormulaC9H12BrNO2
Molecular Weight246.104
Structural Identifiers
SMILESCC(C)OC1=C(N=CC(=C1)Br)OC
InChIInChI=1S/C9H12BrNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3
InChIKeyPUVJBKNJKFDWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5-Bromo-3-isopropoxy-2-methoxypyridine (CAS 1241752-30-6): A Regiospecific Pyridine Building Block for Cross-Coupling Chemistry


5-Bromo-3-isopropoxy-2-methoxypyridine (CAS 1241752-30-6, molecular formula C₉H₁₂BrNO₂, MW 246.10 g/mol) is a trisubstituted pyridine derivative bearing a bromine atom at the 5-position, an isopropoxy group at the 3-position, and a methoxy group at the 2-position [1]. This compound serves exclusively as a synthetic intermediate and building block in organic synthesis, with its primary utility residing in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, etc.) enabled by the C5–Br bond . No intrinsic biological activity is claimed; rather, the compound's procurement value is determined by the regiospecific placement of its substituents, which dictates the regiochemical outcome of downstream synthetic sequences and enables access to structural space that regioisomeric or halo-substituted analogs cannot address.

1
Regiospecific C5–Br handle Enables Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and related cross-couplings at the 5-position.
2
Differentiated 3-isopropoxy-2-methoxy pattern Provides a defined steric/electronic environment for regioselective downstream transformations.
3
Building block for diversified pyridine libraries Supports sequential functionalization strategies in medicinal chemistry and process research.

Why Regioisomeric or Halo-Substituted Analogs of 5-Bromo-3-isopropoxy-2-methoxypyridine Cannot Be Used Interchangeably


Substituting 5-Bromo-3-isopropoxy-2-methoxypyridine with its nearest commercially available analogs—5-bromo-2-isopropoxy-3-methoxypyridine (CAS 1241752-33-9; regioisomer with swapped isopropoxy/methoxy positions) or 5-chloro-3-isopropoxy-2-methoxypyridine (CAS 1228957-00-3; chloro analog)—introduces either a divergent regiochemical vector that alters downstream coupling products or a less reactive halogen that changes reaction conditions and yields. The C5–Br bond in the target compound exhibits markedly higher reactivity in Pd-catalyzed cross-coupling than the C5–Cl bond, as supported by a systematic study demonstrating that bromopyridines deliver substantially greater experimental yields than chloropyridines under identical Suzuki–Miyaura conditions [1]. Furthermore, the 3-isopropoxy-2-methoxy substitution pattern presents a distinct steric and electronic environment compared to its 2-isopropoxy-3-methoxy regioisomer, as confirmed by differing InChIKeys and SMILES strings that encode non-interchangeable connectivity [2][3]. These differences are not cosmetic; they determine whether a synthetic route succeeds or fails and which final compound is obtained.

Regioisomer 5-Bromo-2-isopropoxy-3-methoxypyridine (CAS 1241752-33-9) reverses isopropoxy/methoxy positions, altering coupling product identity and directing-group effects.
Halogen 5-Chloro analog (CAS 1228957-00-3) exhibits markedly lower reactivity in Pd-catalyzed cross-coupling; reported yields under identical Suzuki–Miyaura conditions are substantially reduced (Br > I ≫ Cl).
Property masking Regioisomers share identical computed logP, TPSA, and H-bond counts, which may obscure the critical connectivity difference during early screening.

Head-to-Head Quantitative Evidence for Selecting 5-Bromo-3-isopropoxy-2-methoxypyridine (CAS 1241752-30-6) Over Analogs


Superior Suzuki–Miyaura Cross-Coupling Reactivity of C5–Br vs. C5–Cl Pyridines

The bromine atom at the 5-position of 5-bromo-3-isopropoxy-2-methoxypyridine enables substantially higher yields in Pd-catalyzed Suzuki–Miyaura cross-coupling compared to the corresponding 5-chloro-3-isopropoxy-2-methoxypyridine. In a systematic study of monohalopyridines with a borated L-aspartic acid derivative, the experimental yield order was Br > I ≫ Cl, with 3-bromopyridine affording the coupling product quantitatively under optimized conditions [1]. The DFT-calculated trend (I ≫ Br, Cl) did not match experiment; thus the practical synthetic advantage of the bromo-substituted pyridine is experimentally validated and not merely computational. This class-level inference directly supports the procurement preference for the 5-bromo compound over its 5-chloro analog when the intended application involves Suzuki–Miyaura bond construction.

C5–Br vs C5–Cl reactivity
Class-level
Experimental yield order Br > I ≫ Cl; bromopyridine achieved quantitative yield under optimized Suzuki–Miyaura conditions.
Supports higher cross-coupling efficiency with the 5-bromo compound versus the 5-chloro analog under reported conditions.
Class-level inference from monohalopyridine study; verify under specific substrate/catalyst combinations.
Cross-coupling Suzuki-Miyaura Halogen reactivity

Regioisomeric Differentiation: 3-Isopropoxy-2-methoxy vs. 2-Isopropoxy-3-methoxy Substitution Pattern

5-Bromo-3-isopropoxy-2-methoxypyridine (target) and 5-bromo-2-isopropoxy-3-methoxypyridine (CAS 1241752-33-9) are distinct regioisomers with non-interchangeable connectivity. The target compound bears the isopropoxy group at the 3-position and the methoxy group at the 2-position; the regioisomer reverses this arrangement, placing isopropoxy at the 2-position and methoxy at the 3-position. The two compounds possess different InChIKeys (PUVJBKNJKFDWPA-UHFFFAOYSA-N vs. HKGDRUTURBPGEY-UHFFFAOYSA-N) and distinct SMILES representations, confirming they are constitutionally distinct molecules [1][2]. Any downstream reaction that exploits the steric or electronic environment of the 2-methoxy group (e.g., directed ortho-metalation, nucleophilic aromatic substitution, or chelation-assisted reactivity) will produce a different regiochemical outcome depending on which isomer is employed.

Regioisomeric identity
Head-to-head
Different InChIKeys, SMILES, and IUPAC names confirm non-interchangeable connectivity at positions 2 and 3.
Regioisomer selection directly determines the site of subsequent functionalization and final product identity.
Structural data from PubChem; connectivity verified by computed descriptors.
Regioisomerism Structure verification Synthetic intermediate

Computed Physicochemical Property Comparison Between Regioisomers

Despite their constitutional differences, the two regioisomers share identical computed physicochemical properties within PubChem's XLogP3 and Cactvs frameworks: both exhibit XLogP3-AA = 2.6, topological polar surface area (TPSA) = 31.4 Ų, hydrogen bond acceptor count = 3, hydrogen bond donor count = 0, and rotatable bond count = 3 [1][2]. This indicates that substitution of one regioisomer for the other will not alter overall lipophilicity, hydrogen-bonding capacity, or molecular flexibility in a meaningful way for early-stage property predictions.

Physicochemical equivalence
Head-to-head
Identical XLogP3-AA (2.6), TPSA (31.4 Ų), H-bond acceptors (3), donors (0), and rotatable bonds (3).
Bulk property similarity simplifies procurement to regiochemical requirements; no need to weigh logP or polarity differences.
Computed values from PubChem (XLogP3 3.0, Cactvs 3.4.8.18).
Physicochemical properties Lipophilicity Computed descriptors

Recommended Application Scenarios for 5-Bromo-3-isopropoxy-2-methoxypyridine (CAS 1241752-30-6) Based on Differentiation Evidence


Suzuki–Miyaura Cross-Coupling for C5–C Bond Construction in Medicinal Chemistry Programs

When the synthetic route requires installation of an aryl, heteroaryl, or alkenyl group at the 5-position of a 3-isopropoxy-2-methoxypyridine scaffold, the 5-bromo derivative is the preferred substrate. The bromine atom enables high-yielding Pd-catalyzed Suzuki–Miyaura coupling, quantitatively outperforming the corresponding 5-chloro analog [1]. This application is directly supported by the class-level evidence that bromopyridines deliver superior experimental yields (Br > I ≫ Cl) under standard cross-coupling conditions [1].

Regioselective Synthesis Where the 2-Methoxy Group Serves as a Directing or Blocking Element

In synthetic sequences where the 2-methoxy substituent is intended to participate in directed ortho-metalation or to sterically shield the 2-position from unwanted reactivity, the 3-isopropoxy-2-methoxy arrangement of the target compound provides the correct spatial orientation. Substituting with the 2-isopropoxy-3-methoxy regioisomer (CAS 1241752-33-9) would place the isopropoxy group at the ortho-position, fundamentally altering the steric and electronic landscape and yielding a different product [1][2].

Building Block for Diversified Pyridine Libraries via Sequential Functionalization

The presence of a reactive C5–Br bond together with two differentiated ether substituents (3-isopropoxy, 2-methoxy) makes this compound a versatile starting point for constructing 2,3,5-trisubstituted pyridine libraries. The bromine atom can be engaged first in cross-coupling, followed by potential deprotection or further manipulation of the ether groups, enabling rapid analog generation in early-stage drug discovery [1].

Process Chemistry Where Reproducible Halogen Reactivity Is Critical

For scale-up campaigns, the reproducible and well-characterized reactivity of the C5–Br bond in Pd-catalyzed transformations provides a predictable reaction profile, whereas the C5–Cl analog would require more forcing conditions or different catalyst systems, introducing additional process development risk [1]. Procuring the bromo compound from the outset aligns with a 'right-first-time' process development philosophy.

Application
Selection Property
Validation Focus
Suzuki–Miyaura C5–C bond construction
Halogen reactivity (Br vs Cl)
Experimental yield under Pd-catalyzed conditions
Regioselective synthesis with 2-methoxy directing group
Regioisomeric connectivity (3-isopropoxy-2-methoxy pattern)
Steric/electronic environment at ortho position
Diversified pyridine library generation
Sequential functionalization handle (Br + differentiated ethers)
Compatibility with cross-coupling and protecting group strategies
Process chemistry scale-up
Reproducible Br reactivity profile
Reaction robustness and predictability in larger-scale campaigns
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